alpha-Hydroxymethyl Atropine
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Overview
Description
Alpha-Hydroxymethyl Atropine is a chemical compound with the molecular formula C18H25NO4 and a molecular weight of 319.39 g/mol . It is a byproduct produced in the preparation of Atropine, a well-known muscarinic antagonist . This compound is characterized by its white solid appearance and is used primarily for research purposes .
Preparation Methods
Alpha-Hydroxymethyl Atropine is synthesized as a byproduct during the preparation of Atropine. The synthesis involves a continuous-flow process that includes hydroxymethylation and separation of several byproducts with high structural similarity to Atropine . The process requires careful pH control in three sequential liquid-liquid extractions and the use of a functionalized resin to achieve a purity of over 98% .
Chemical Reactions Analysis
Alpha-Hydroxymethyl Atropine undergoes various chemical reactions, including hydroxymethylation, which is a simple chemical reaction that allows the addition of the -CH2OH group to starting materials such as alkanes and aromatic acidic compounds . This reaction is typically carried out using aqueous formaldehyde in a basic medium . The compound can also be hydrolyzed into tropine and despun tropic acid under alkaline conditions . Common reagents used in these reactions include formaldehyde and basic catalysts . Major products formed from these reactions include tropine and despun tropic acid .
Scientific Research Applications
Alpha-Hydroxymethyl Atropine has several scientific research applications. It is used to reduce acetylcholine-induced contractile activity of isolated rat intestine when used at a concentration of 0.025 ng/ml . This compound is also employed in the study of muscarinic receptors and their antagonists . Additionally, it is used in the synthesis of other therapeutic agents and as an intermediary in the preparation of Atropine . Its ability to enhance the pharmacodynamic and pharmacokinetic properties of drugs makes it valuable in medicinal chemistry .
Mechanism of Action
The mechanism of action of Alpha-Hydroxymethyl Atropine involves its role as a muscarinic antagonist. It binds to and inhibits muscarinic acetylcholine receptors, competitively blocking the effects of acetylcholine and other choline esters . This action leads to the reduction of acetylcholine-induced contractile activity in smooth muscles . The compound shows affinity for various muscarinic receptor subtypes, including M1, M2, M3, M4, and M5 .
Comparison with Similar Compounds
Alpha-Hydroxymethyl Atropine is similar to other tropane alkaloids such as Atropine, Scopolamine, and Hyoscyamine. Atropine, for instance, is a well-known muscarinic antagonist used to treat poisoning by muscarinic agents . Scopolamine is another tropane alkaloid with similar anticholinergic properties but is more potent in its effects on the central nervous system . Hyoscyamine, the active isomer of Atropine, shares similar pharmacological properties but is more potent . This compound is unique in its specific application in research and its role as a byproduct in the synthesis of Atropine .
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-(hydroxymethyl)-2-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-19-14-7-8-15(19)10-16(9-14)23-17(22)18(11-20,12-21)13-5-3-2-4-6-13/h2-6,14-16,20-21H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTCLIOSQZBOFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)(CO)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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